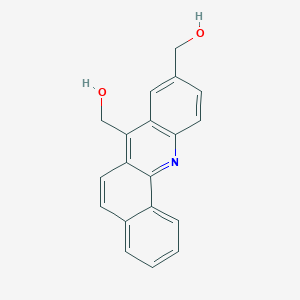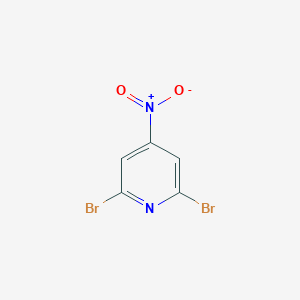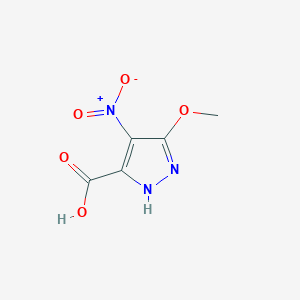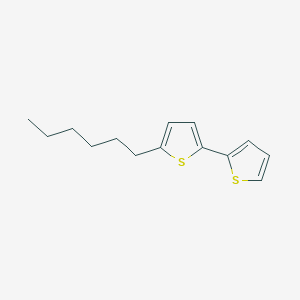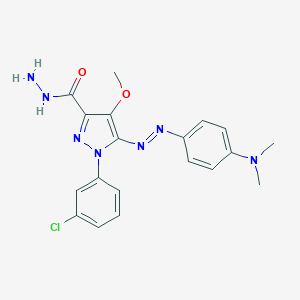
2-氨基-4-甲基-5-(4-硝基苯基)噻吩-3-羧酸乙酯
描述
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula C14H14N2O4S and a molecular weight of 306.34 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals, including Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used to treat advanced prostate cancer .
科学研究应用
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is an intermediate compound used in the synthesis of Relugolix , which belongs to a class of gonadotropin-releasing hormone (GnRH) receptor antagonists . The primary target of this compound is therefore the GnRH receptor, which plays a crucial role in the regulation of reproduction.
Pharmacokinetics
It has a molecular weight of 306.34 g/mol and a density of 1.338 g/cm³ . The compound has a boiling point of 464.596ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can affect the stability of the compound. It is recommended to store the compound in a dark place, sealed, and at room temperature . The compound’s action and efficacy can also be influenced by the physiological environment in the body, such as pH, presence of other molecules, and the specific characteristics of the target cells.
准备方法
The synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves the reaction of 4-nitrophenylacetone with ethyl cyanoacetate . The reaction conditions often include the use of a base such as diethylamine and a solvent like ethanol. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .
化学反应分析
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of a nitrophenyl group.
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar but with different substitution patterns on the thiophene ring. The uniqueness of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-14(17)11-8(2)12(21-13(11)15)9-4-6-10(7-5-9)16(18)19/h4-7H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJNUVDWUINBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573890 | |
| Record name | Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174072-89-0 | |
| Record name | Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)
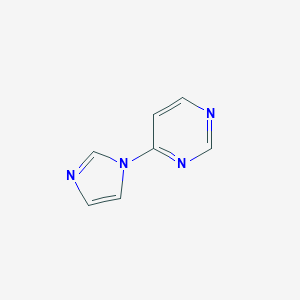
![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
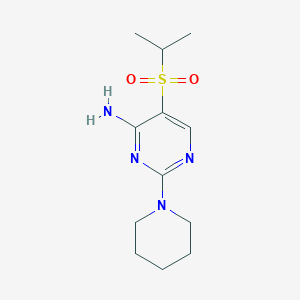

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
